Synthesis of N-alpha-Fmoc-N-epsilon-benzoyl-L-lysine
Synthesis of N-alpha-Fmoc-N-epsilon-benzoyl-L-lysine
High-Purity Synthesis of N- -Fmoc-N- -Benzoyl-L-Lysine: A Chelation-Mediated Strategy
Executive Summary
The discovery of Lysine Benzoylation (Kbz) as a novel histone post-translational modification (PTM) regulated by SIRT2 has created an urgent demand for specific chemical tools to study epigenetic mechanisms. N-
Direct acylation of lysine is plagued by regioselectivity issues due to the presence of two amino groups (
Strategic Retrosynthesis & Pathway Logic
The synthesis relies on the "temporary protection" principle.[1] We cannot simply react Fmoc-Lys-OH with benzoyl chloride because the side-chain amine is unprotected, but starting from free lysine requires distinguishing the two amines.
The Copper(II) Advantage
-
Regiocontrol: Copper(II) forms a stable, square-planar complex with the
-amino and -carboxyl groups of lysine. The -amine remains distal and uncoordinated, available for reaction. -
Economy: Reagents (Copper sulfate, Benzoyl chloride) are inexpensive commodity chemicals.
-
Scalability: The process relies on precipitation and washing rather than chromatography for intermediates.
Reaction Workflow Visualization
Figure 1: Chelation-mediated synthesis pathway ensuring exclusive
Detailed Experimental Protocol
Phase 1: Formation of the Lysine-Copper(II) Complex
This step creates the "masked" lysine substrate.
Reagents:
-
L-Lysine Monohydrochloride (100 mmol)
-
Basic Copper Carbonate (
) or Copper Sulfate ( ) -
Deionized Water[2]
Protocol:
-
Dissolve L-Lysine HCl (18.3 g, 100 mmol) in 150 mL of boiling deionized water.
-
Add Basic Copper Carbonate (approx. 12-15 g) in small portions to the boiling solution. Note: Excess copper carbonate is used to ensure complete complexation; unreacted solid will be filtered off.
-
Reflux the mixture for 30–45 minutes. The solution will turn a deep, brilliant blue.
-
Hot filter the solution through a sintered glass funnel to remove unreacted copper carbonate.
-
Cool the filtrate to room temperature. The Lysine-Copper complex is stable and can be used directly in the next step.
Phase 2: Selective -Benzoylation
We utilize Schotten-Baumann conditions to benzoylate the distal amine.
Reagents:
-
Benzoyl Chloride (Bz-Cl) (1.1 equiv)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
) -
Acetone (optional, for solubility)
Protocol:
-
Chill the blue Lysine-Copper filtrate to 0–5°C in an ice bath.
-
Add 100 mL of Acetone to improve the solubility of the organic chloride.
-
Simultaneously add Benzoyl Chloride (12.8 mL, 110 mmol) and 2M NaOH dropwise.
-
Critical Control: Maintain pH between 9.0 and 10.0. If pH drops below 8, the amine protonates and becomes unreactive. If pH > 12, hydrolysis of Benzoyl Chloride competes.
-
-
Stir vigorously for 2 hours at 0°C, then allow to warm to room temperature over 1 hour.
-
A light blue/grey precipitate (
-Benzoyl-Lysine Copper Complex) will form. -
Filter the precipitate and wash thoroughly with water, then acetone, to remove excess Benzoyl Chloride and benzoic acid byproducts.
-
Validation: The filtrate should be clear or pale blue; the solid is your product.
Phase 3: Copper Decomplexation (The Clean Method)
Avoid Hydrogen Sulfide (
Preferred Method: 8-Hydroxyquinoline (Oxine) Precipitation This method is superior for scale-up as it precipitates copper as an insoluble oxinate, leaving pure H-Lys(Bz)-OH in solution.
Protocol:
-
Suspend the wet copper complex cake in 300 mL of water.
-
Add 8-Hydroxyquinoline (1.3 equiv relative to Copper) and stir at 60°C for 1 hour.
-
The copper will transfer to the 8-hydroxyquinoline, forming a green/yellow insoluble precipitate (Copper Oxinate).
-
Filter off the precipitate.[3] The filtrate contains the free H-Lys(Bz)-OH .
-
Wash the precipitate with hot water to recover entrained product.
-
Concentrate the combined aqueous filtrate.
-
(Optional) If traces of green color remain, treat with a small amount of Chelex 100 resin.
Alternative Method: EDTA Decomplexation
-
Dissolve the complex in water.
-
Add EDTA disodium salt (1.1 equiv).
-
The solution turns blue (Cu-EDTA complex).
-
The free amino acid H-Lys(Bz)-OH is often less soluble than the Cu-EDTA complex and may precipitate upon concentration or pH adjustment (Isoelectric point ~ pH 7.5). However, separating the highly soluble Cu-EDTA from the zwitterionic amino acid can be difficult without ion-exchange chromatography. Therefore, the 8-Hydroxyquinoline method is preferred for batch synthesis.
Phase 4: N- -Fmoc Protection
Standard Fmoc protection using Fmoc-OSu is preferred over Fmoc-Cl to prevent dipeptide formation.
Reagents:
-
H-Lys(Bz)-OH (from Phase 3)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
or
-
Dioxane/Water or Acetone/Water (1:1)
Protocol:
-
Dissolve H-Lys(Bz)-OH (approx. 80 mmol crude) in 150 mL 10%
(aq). Add 150 mL Acetone. -
Add Fmoc-OSu (27 g, 80 mmol) slowly.
-
Stir at room temperature for 18–24 hours.
-
Workup:
-
Evaporate Acetone under reduced pressure.
-
Extract the aqueous phase with Ethyl Acetate (2x) to remove unreacted Fmoc-OSu and byproducts (Fmoc-OH is removed later).
-
Acidify the aqueous phase carefully with 1M HCl to pH 2.0. The product Fmoc-Lys(Bz)-OH will precipitate as a white solid.
-
Extract the precipitate into Ethyl Acetate.
-
Wash organic layer with 1M HCl, Water, and Brine.
-
Dry over
and concentrate.
-
-
Crystallization: Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity | Consistent with Structure | 1H NMR (DMSO-d6), MS (ESI) |
| Melting Point | 145–155°C (Typical for Fmoc-Lys derivs) | Capillary MP |
| Enantiomeric Purity | < 0.5% D-Isomer | Chiral HPLC |
NMR Expectations (DMSO-d6):
-
Fmoc Group: Doublets at 7.9, 7.7 ppm; Triplets at 7.4, 7.3 ppm (8H total). CH2-CH protons around 4.2-4.4 ppm.
-
Benzoyl Group: Multiplets at 7.8 ppm (2H, ortho) and 7.4-7.5 ppm (3H, meta/para).
-
Lysine Backbone:
-H (~4.0 ppm), -CH2 (~3.2 ppm, quartet due to NH coupling), -CH2 (1.3-1.8 ppm multiplets). -
Amides:
-NH (Triplet, ~8.5 ppm), -NH (Doublet, ~7.6 ppm).
Troubleshooting & Optimization
Solubilization of Intermediates
If the
-
Fix: Triturate the gum with warm acetone. The complex is insoluble in acetone, while the organic impurities will dissolve.
Controlling Racemization
The copper complex method is exceptionally resistant to racemization because the
-
Check: Use Chiral HPLC if the product is intended for clinical candidates.
Storage and Stability
-
Stability: The benzoyl amide bond is highly stable to TFA (used in SPPS cleavage) and Piperidine (used in Fmoc removal).
-
Storage: Store at +2°C to +8°C, desiccated.
References
- Roeske, R. W., et al. "Selective epsilon-acylation of lysine via copper complexes." Journal of Organic Chemistry, 1967.
-
Modern Decomplexation (8-Hydroxyquinoline)
-
Wiejak, S., Masiukiewicz, E., & Rzeszotarska, B. "A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine: Copper(II) Complex of Ne-tert-Butoxycarbonyl-L-lysine." Chemical and Pharmaceutical Bulletin, 1999.[3]
-
- Describes the high-yield removal of copper using 8-quinolinol.
-
-
Histone Benzoylation (Kbz)
- Huang, H., et al. "Lysine benzoylation is a histone mark regulated by SIRT2.
-
- Establishes the biological relevance of the target molecule.
- Fmoc Protection Standards: Fields, G. B., & Noble, R. L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 1990. Standard reference for Fmoc-OSu protection protocols.
